molecular formula C8H4BrN2+ B12632455 4-(Bromoethynyl)benzene-1-diazonium CAS No. 919791-64-3

4-(Bromoethynyl)benzene-1-diazonium

Cat. No.: B12632455
CAS No.: 919791-64-3
M. Wt: 208.03 g/mol
InChI Key: ARLNZEBCTNQWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromoethynyl)benzene-1-diazonium is an organic compound that features a diazonium group attached to a benzene ring substituted with a bromoethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromoethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Bromoethynyl)aniline. This process includes the following steps:

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazotization and handling of diazonium salts apply. These processes require careful control of temperature and pH to ensure the stability of the diazonium compound.

Chemical Reactions Analysis

Types of Reactions

4-(Bromoethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

    Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.

Major Products

    Aryl Halides: Formed through Sandmeyer reactions.

    Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.

Scientific Research Applications

4-(Bromoethynyl)benzene-1-diazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromoethynyl)benzene-1-diazonium primarily involves the formation of reactive intermediates through the loss of nitrogen gas. This creates highly reactive aryl cations or radicals that can undergo further reactions with nucleophiles . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromoethynyl)benzene: Lacks the diazonium group but shares the bromoethynyl substitution.

    4-(Ethynyl)benzene-1-diazonium: Similar structure but without the bromine atom.

Properties

CAS No.

919791-64-3

Molecular Formula

C8H4BrN2+

Molecular Weight

208.03 g/mol

IUPAC Name

4-(2-bromoethynyl)benzenediazonium

InChI

InChI=1S/C8H4BrN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1

InChI Key

ARLNZEBCTNQWIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CBr)[N+]#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.